molecular formula C8H10ClN3O2S B1614901 4-Nitrobenzyl thiopseudourea hydrochloride CAS No. 4357-96-4

4-Nitrobenzyl thiopseudourea hydrochloride

Cat. No. B1614901
CAS RN: 4357-96-4
M. Wt: 247.7 g/mol
InChI Key: XLXMUFLBCRDKMJ-UHFFFAOYSA-N
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Description

4-Nitrobenzyl thiopseudourea hydrochloride, also known as 4-NBTH, is an organic compound used in scientific research and experiments. It is a derivative of thiopseudourea and contains a nitrobenzyl group as a substituent. 4-NBTH is used in a variety of studies to investigate the biochemical and physiological effects of compounds and drugs, as well as to understand the mechanisms of action.

Scientific Research Applications

Proteomics Research

4-Nitrobenzyl thiopseudourea hydrochloride: is utilized in proteomics research due to its biochemical properties . It serves as a reagent in the identification and analysis of proteins, aiding researchers in understanding protein structure, function, and interactions.

Enzyme Inhibition Studies

This compound has been identified as an inhibitor of the enzyme IDO (indoleamine 2,3-dioxygenase) with an IC50 value of 2.2 µM in human studies . This application is crucial for studying the enzyme’s role in various biological processes and potential therapeutic interventions.

Selective Hydrogenation Catalyst

Research has shown that derivatives of this compound can enhance the selectivity of hydrogenation reactions . For instance, it can improve the selectivity to 4-aminobenzaldehyde in the hydrogenation of 4-nitrobenzaldehyde .

Mechanism of Action

Target of Action

The primary target of 4-Nitrobenzyl Thiopseudourea Hydrochloride is Nitroreductase (NTR) . NTR is an enzyme that plays an essential role in the reduction of nitro compounds and has been found to be overexpressed in tumor cells compared to normal cells .

Mode of Action

The compound interacts with its target, NTR, in the presence of NADH . The 4-nitrobenzyl unit of the compound is reduced by NTR, leading to the decomposition of the compound . This interaction and subsequent decomposition result in the release of the encapsulated drug .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the nitroreduction pathway, facilitated by the NTR enzyme . The reduction of the 4-nitrobenzyl unit by NTR leads to the decomposition of the compound and the release of the encapsulated drug .

Pharmacokinetics

The compound’s interaction with ntr and its subsequent decomposition suggest that it may be metabolized in cells where ntr is present .

Result of Action

The result of the compound’s action is the release of the encapsulated drug in cells where NTR is overexpressed . This selective release can lead to targeted toxicity against cancer cells, while negligible toxicity towards normal cells is observed .

Action Environment

The action of 4-Nitrobenzyl Thiopseudourea Hydrochloride is influenced by the presence of NTR and NADH . Therefore, the compound’s action, efficacy, and stability may be influenced by the cellular environment, specifically the overexpression of NTR in certain cells .

properties

IUPAC Name

(4-nitrophenyl)methyl carbamimidothioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S.ClH/c9-8(10)14-5-6-1-3-7(4-2-6)11(12)13;/h1-4H,5H2,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXMUFLBCRDKMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC(=N)N)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30195877
Record name Pseudourea, 2-(p-nitrobenzyl)-2-thio-, hydrochloride
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Molecular Weight

247.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrobenzyl thiopseudourea hydrochloride

CAS RN

4357-96-4
Record name Carbamimidothioic acid, (4-nitrophenyl)methyl ester, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pseudourea, 2-(p-nitrobenzyl)-2-thio-, hydrochloride
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Record name USAF PD-23
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Record name USAF PD-23
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Record name Pseudourea, 2-(p-nitrobenzyl)-2-thio-, hydrochloride
Source EPA DSSTox
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Record name 2-(4-nitrobenzyl)-2-thiopseudourea hydrochloride
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Synthesis routes and methods

Procedure details

A mixture of 4-nitrobenzylchloride (Aldrich, 85.8 g, 0.5 mol) and thiourea (Aldrich, 38.1 g, 0.5 mol) in ethanol (250 ml) was heated to reflux, under nitrogen, for 2.5 h. The reaction mixture was allowed to cool to ambient temperature and the precipitate was filtered off. The solid was washed with ethanol and diethylether and then dried in vacuo to give the title compound as a white solid (112.4 g, 90.8%). δH [2H6]—DMSO 4.72 (2H, s); 7.74 (2H, d, 9.4 Hz); 8.25 (2H, d, 9.4 Hz); 9.41 (3H, bds).
Quantity
85.8 g
Type
reactant
Reaction Step One
Quantity
38.1 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
90.8%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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